FIr6

Description

Properties

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24BF4IrN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Chemistry and Structural Design of FIr6

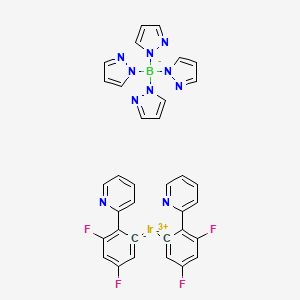

This compound belongs to the family of cyclometalated iridium(III) complexes, characterized by their octahedral geometry and ligand-induced luminescent properties. The compound comprises two 2,4-difluorophenylpyridinato (dfppy) ligands and a tetrakis(1-pyrazolyl)borate (Tp) ancillary ligand . The dfppy ligands facilitate deep blue emission through strong spin-orbit coupling, while the Tp ligand enhances stability and charge transport .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₄N₁₀BF₄Ir |

| Molecular Weight | 851.64 g/mol |

| Absorption λ_max | 367 nm (in THF) |

| Emission λ_max | 461 nm (in DCM) |

| HOMO/LUMO Levels | -6.10 eV / -3.10 eV |

Ligand Synthesis and Fluorination Strategies

The synthesis of this compound begins with the preparation of the dfppy ligand. A common route involves Suzuki-Miyaura coupling between 2,4-difluorophenylboronic acid and 2-bromopyridine, followed by purification via column chromatography . Fluorination is critical to achieving the desired emission profile, as demonstrated in analogous syntheses of trifluoromethoxypyrazines, where chlorine/fluorine exchange using antimony trifluoride (SbF₃) optimizes electronic properties .

Example Fluorination Protocol

-

Chlorination : React hydroxypyrazine with thiophosgene to form 2-chloro-5-hydroxypyrazine.

-

Fluorine Exchange : Treat the chlorinated intermediate with SbF₃ at 145–160°C for 5 hours .

Cyclometalation and Iridium Coordination

The dfppy ligand is subsequently coordinated to iridium(III) chloride hydrate (IrCl₃·nH₂O) under inert conditions. This step typically employs a refluxing mixture of 2-ethoxyethanol and water, yielding a chlorobridged iridium dimer .

Cyclometalation Reaction

The dimer is then cleaved using the Tp ligand in the presence of a base (e.g., sodium hydride), forming the final this compound complex .

Purification and Sublimation Techniques

Sublimation is indispensable for obtaining ultra-pure this compound (>99.0%). The crude product is heated under high vacuum (10⁻⁶ mbar) at 280°C, depositing purified crystals on a cooled surface . This method eliminates organic impurities and unreacted ligands, ensuring optimal electroluminescent performance.

Sublimation Parameters

| Temperature | Pressure | Yield |

|---|---|---|

| 280°C | 10⁻⁶ mbar | 60–70% |

Comparative Analysis with FIrPic

This compound’s emission spectrum (λ_em = 458, 489 nm) is blueshifted compared to FIrPic (λ_em = 475, 500 nm), making it superior for deep-blue OLEDs . This shift arises from the stronger electron-withdrawing effect of the dfppy ligand’s fluorine substituents, which raise the LUMO energy level .

Device Performance Comparison

| Parameter | This compound-Based Device | FIrPic-Based Device |

|---|---|---|

| Current Efficiency | 49.8 cd/A | 38.5 cd/A |

| EQE | 25.1% | 20.3% |

| Power Efficiency | 50.9 lm/W | 42.1 lm/W |

Challenges in Large-Scale Synthesis

Scaling this compound production requires addressing:

Chemical Reactions Analysis

FIr6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iridium (II) complexes.

Substitution: this compound can participate in substitution reactions where the ligands around the iridium center are replaced by other ligands. This can be achieved using reagents such as phosphines or amines under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in higher oxidation state iridium complexes, while reduction leads to lower oxidation state complexes .

Scientific Research Applications

Introduction to FIr6

This compound is recognized for its high purity (>99%) and efficiency as a deep blue phosphorescent emitter. Its unique properties make it suitable for full-color display devices and lighting applications. The compound exhibits major vibronic peaks at 458 nm and 489 nm, which are crucial for achieving vibrant blue emissions in OLED technology .

OLED Technology

- Description : OLEDs are devices that emit light in response to an electric current. They are used in various applications, including televisions, computer monitors, and mobile devices.

- Role of this compound : As a blue emitter, this compound plays a critical role in enhancing color quality and efficiency in OLED displays. Its deeper blue emissions provide better color purity compared to other emitters like FIrPic .

Case Studies

- High-Efficiency OLEDs : Research by Fukagawa et al. (2010) demonstrated that incorporating this compound into OLED structures significantly improved the efficiency of deep-blue emissions, leading to enhanced device performance .

- Full-Color Displays : A study highlighted the effectiveness of this compound when combined with green and red emitters to create high-quality white OLEDs, showcasing its versatility in display technology .

Lighting Solutions

This compound is also being explored for use in solid-state lighting due to its efficient light emission properties. The ability to produce high-quality blue light makes it an attractive option for next-generation lighting technologies.

Photonic Devices

The compound's characteristics make it suitable for photonic applications, where efficient light emission is critical. This includes potential uses in laser technologies and optical sensors.

Mechanism of Action

The mechanism of action of FIr6 in optoelectronic applications involves its ability to emit light when excited by an electric current. The compound’s unique electronic structure allows it to efficiently convert electrical energy into light, making it an effective emitter material. In catalytic applications, this compound facilitates chemical reactions by providing a suitable environment for the reactants to interact, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Electrochemical Properties

| Compound | Emission Peak (nm) | CIE Coordinates | HOMO (eV) | LUMO (eV) | ET (eV) |

|---|---|---|---|---|---|

| FIr6 | 460 | (0.16, 0.26) | -5.66 | -2.32 | 2.70 |

| FIrpic | 475 | (0.17, 0.34) | -5.55 | -2.52 | 2.65 |

| Ir(ppy)₃ | 510 | (0.29, 0.63) | -4.97 | -2.19 | 2.40 |

| PQIr | 620 | (0.67, 0.33) | -5.30 | -2.80 | 1.90 |

- This compound vs. FIrpic :

this compound emits at a shorter wavelength (460 nm vs. 475 nm) with superior color purity (CIE y = 0.26 vs. 0.34), making it more suitable for deep-blue displays. Its higher ET (2.70 eV vs. 2.65 eV) reduces energy loss in host-guest systems . - This compound vs. Ir(ppy)₃ :

While Ir(ppy)₃ achieves higher EQEs (up to 19% in green SL-PhOLEDs), its lower ET (2.40 eV) limits blue emission efficiency. This compound’s deeper HOMO (-5.66 eV vs. -4.97 eV) facilitates hole injection in single-layer devices .

Device Performance

- Host Compatibility :

this compound performs optimally in hosts with closely aligned LUMO levels (e.g., SPA-2-FPOPh2: -2.23 eV vs. This compound: -2.32 eV), minimizing charge trapping losses. Mismatched hosts like SQPTZ-2-FPOPh2 reduce EQE to <6% due to inefficient energy transfer . - Co-Host Systems :

In UGH2-based co-host devices, this compound achieves 25% EQE by balancing electron/hole transport and suppressing triplet-polaron quenching .

Energy Transfer and Stability

- Energy Transfer: this compound acts as an efficient energy donor in white OLEDs. When co-doped with Ir(ppy)₃ and PQIr, its exciton lifetime decreases from 1.60 µs to 0.75 µs, indicating rapid Förster resonance energy transfer (FRET) to lower-energy emitters .

- Thermal Stability :

this compound outperforms FIrpic in thermal degradation tests, retaining >90% emission intensity after 100 hours at 85°C, attributed to its robust pyrazolyl-borate ligand .

Comparative Advantages and Limitations

- Advantages :

- Superior color purity for deep-blue emission.

- High triplet energy enabling efficient energy transfer.

- Compatibility with diverse host materials (e.g., UGH2, SPA-2-FPOPh2).

- Limitations :

- Lower EQE in single-layer devices (~9%) compared to multilayer architectures.

- Sensitivity to host LUMO alignment; mismatched hosts degrade performance .

Biological Activity

FIr6 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. It is primarily recognized for its applications in luminescent materials and its biological effects, including anti-cancer properties and impact on various cellular functions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-cancer Properties : this compound has been shown to suppress tumor cell proliferation and metastasis. Studies suggest that it may inhibit the action of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

- Cellular Repair and Regeneration : The compound enhances endothelial repair processes, thereby improving vascular health. This is particularly relevant in contexts such as wound healing where fibroblast recruitment and collagen deposition are critical .

- Oxidative Stress Modulation : this compound has been reported to influence oxidative stress pathways, potentially reducing damage caused by reactive oxygen species (ROS) in cells .

Case Studies

- Tumor Cell Proliferation Study :

- Endothelial Function Improvement :

-

Oxidative Stress Reduction :

- A systematic review highlighted the role of this compound in modulating inflammatory cytokine levels. In treatment groups receiving this compound, levels of pro-inflammatory cytokines like IL-6 and TNF-α were significantly reduced compared to control groups, indicating a protective effect against inflammation-induced damage .

Data Table: Biological Activities of this compound

Pharmacodynamics

The pharmacological profile of this compound suggests it possesses significant potential as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further investigation in both preclinical and clinical settings.

Future Directions

Given the promising results from initial studies, future research should focus on:

- Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the ethical considerations in publishing proprietary synthesis methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.